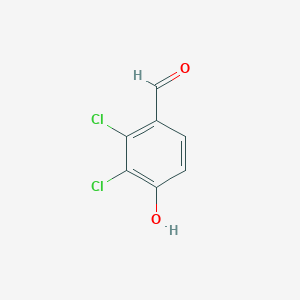

2,3-Dichloro-4-hydroxybenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEORDJYJYUGGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336008 | |

| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16861-22-6 | |

| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3 Dichloro 4 Hydroxybenzaldehyde

Precursor-Based Synthetic Routes

The most common approaches to synthesizing 2,3-dichloro-4-hydroxybenzaldehyde begin with structurally related precursor molecules. These precursors undergo specific chemical transformations to introduce or unmask the aldehyde and hydroxyl functional groups at the desired positions on the benzene (B151609) ring.

A key synthetic pathway to this compound involves the demethylation of 2,3-dichloro-4-methoxybenzaldehyde. This process removes the methyl group from the methoxy (B1213986) ether to reveal the free hydroxyl group. While specific literature on the demethylation of this exact substrate is not abundant in the provided search results, the demethylation of substituted methoxybenzaldehydes is a common and well-established transformation in organic synthesis. For instance, a synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde involved a selective demethylation step to yield the final product. whiterose.ac.uk This suggests that similar strategies could be applied to 2,3-dichloro-4-methoxybenzaldehyde.

Common demethylating agents include strong acids like hydrogen bromide or hydrogen iodide, Lewis acids such as boron tribromide, and nucleophilic reagents like lithium iodide. The choice of reagent and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

The synthesis can also commence from halogenated phenolic compounds. For example, the formylation of a dichlorophenol could introduce the aldehyde group at the appropriate position. While a direct synthesis of this compound from a specific dichlorophenol is not detailed in the provided results, a similar synthesis of 3,5-dichloro-4-hydroxy-benzaldehyde starts from 2,6-dichlorophenol (B41786). This process involves heating 2,6-dichlorophenol with hexamethylenetetramine in glacial acetic acid, followed by acid hydrolysis to yield the desired aldehyde. This method, a variation of the Duff reaction, highlights a viable strategy for formylating halogenated phenols.

| Starting Material | Reagents | Product | Yield |

| 2,6-dichlorophenol | 1. Hexamethylenetetramine, Acetic Acid2. 10% Sulphuric Acid | 3,5-dichloro-4-hydroxy-benzaldehyde | 84% |

| This table showcases the synthesis of a related dichloro-hydroxybenzaldehyde, illustrating a potential route from a halogenated phenolic precursor. |

The oxidation of substituted cresols is a widely studied method for producing 4-hydroxybenzaldehyde (B117250) derivatives. researchgate.netgoogle.com This approach involves the selective oxidation of the methyl group of a cresol (B1669610) to an aldehyde. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

For instance, a combination of cobalt(II) acetate (B1210297) and sodium hydroxide (B78521) in aqueous ethylene (B1197577) glycol can be used for the aerobic oxidation of 2,6-disubstituted 4-cresols to the corresponding 4-hydroxybenzaldehydes in good to excellent yields. researchgate.net Another effective system employs cobaltous chloride and N-hydroxyphthalimide as catalysts in methanol (B129727) for the oxidation of substrates like 2-methoxy-p-cresol and 2-bromo-p-cresol. researchgate.net The electronic nature of the substituents on the cresol ring can influence the reaction's success, with electron-donating groups generally favoring the oxidation. researchgate.net

Furthermore, a highly efficient method for the synthesis of p-hydroxybenzaldehyde from p-cresol (B1678582) has been developed using a copper and manganese catalyst system, achieving 95.6% selectivity at 98.5% conversion under mild conditions. rsc.org Polyvinylidene fluoride (B91410) (PVDF) modified cobalt pyrophosphate has also been shown to be an effective catalyst for the liquid-phase oxidation of p-cresol, with optimized conditions leading to a 94.2% conversion and 94.4% selectivity for p-hydroxybenzaldehyde. epa.gov

| Substrate | Catalyst System | Oxidant | Solvent | Key Findings |

| 2,6-disubstituted 4-cresols | Co(OAc)₂·4H₂O, NaOH | O₂ | Aqueous Ethylene Glycol | Good to excellent yields for a series of valuable aldehydes. researchgate.net |

| 2-methoxy-p-cresol, 2-bromo-p-cresol | CoCl₂, N-hydroxyphthalimide | O₂ | Methanol | Electron-donating groups favor the reaction. researchgate.net |

| p-cresol | Copper and Manganese | Not Specified | Not Specified | 95.6% selectivity for p-hydroxybenzaldehyde at 98.5% conversion. rsc.org |

| p-cresol | PVDF modified Cobalt Pyrophosphate | O₂ | Not Specified | 94.2% conversion with 94.4% selectivity for p-hydroxybenzaldehyde. epa.gov |

| This interactive table summarizes various catalytic systems for the oxidation of substituted cresols to 4-hydroxybenzaldehyde derivatives. |

Formylation Reactions for Benzoid Aldehydes (General Context)

Formylation reactions are fundamental to the synthesis of benzaldehydes, involving the introduction of a formyl group (-CHO) onto an aromatic ring. wikipedia.org These reactions are a type of electrophilic aromatic substitution and are most effective with electron-rich starting materials like phenols. wikipedia.org

Several named reactions are employed for aromatic formylation:

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride. wikipedia.orgpurechemistry.org It is typically used for simple aromatic hydrocarbons.

Gattermann Reaction: This reaction utilizes hydrogen cyanide and a Lewis acid catalyst. wikipedia.org

Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgyoutube.com This method is particularly effective for electron-rich aromatic compounds.

Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent and is often applied to phenols. wikipedia.org

Rieche Formylation: This method involves the use of dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride.

The choice of formylation method depends on the substrate's reactivity and the desired regioselectivity. For phenols, formylation often occurs at the ortho position to the hydroxyl group, which can be attributed to chelation effects. wikipedia.org

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry focuses on developing highly efficient and selective methods. This includes the exploration of regioselective pathways and the optimization of reaction conditions to maximize yields and minimize byproducts.

Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds like this compound. Achieving the desired substitution pattern requires careful control of the reaction conditions and the choice of reagents.

For example, the regioselective protection of one hydroxyl group in a dihydroxybenzaldehyde can direct subsequent reactions to a specific position. A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) was successfully achieved using various protecting groups, allowing for further functionalization at the 3-position. mdpi.com While this example deals with a different substitution pattern, the principle of using protecting groups to achieve regiocontrol is a widely applicable strategy in organic synthesis.

In the context of formylation, the inherent directing effects of existing substituents on the aromatic ring play a crucial role. For instance, in a phenol (B47542), the hydroxyl group is an ortho, para-director. The presence of other substituents, like chlorine atoms, will also influence the position of the incoming formyl group. The synthesis of 2-methoxy-5-substituted-benzaldehydes often involves the formylation of a 4-substituted anisole, where the methoxy group directs the formylation to the ortho position. google.com

Catalytic Systems in the Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes is heavily reliant on the development of sophisticated catalytic systems designed to enhance efficiency, selectivity, and yield. Researchers have explored a wide array of catalysts, from transition metals to organocatalysts, to facilitate key chemical transformations.

A notable advancement involves a two-step, one-pot procedure for creating functionalized benzaldehydes. acs.orgacs.org This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde group, making it suitable for subsequent palladium-catalyzed cross-coupling with organometallic reagents. acs.orgacs.org For the oxidation of methyl or alkylarenes into their corresponding aldehydes, a surfactant-based oxodiperoxo molybdenum catalyst has been effectively used. organic-chemistry.org Other systems for benzylic oxidation include a combination of NaClO, TEMPO, and Co(OAc)2. organic-chemistry.org

Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts. For instance, a vanadium-centered MOF, MIL-100(V), is used in the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). rsc.org Similar conversions have been achieved with MOFs containing other metals like cobalt, zinc, nickel, and copper. rsc.org

Traditional and alternative methods also employ specific catalysts. The Rosenmund reduction converts acyl chlorides to aldehydes using a palladium on barium sulphate catalyst, while the Stephen reaction reduces nitriles with stannous chloride. ncert.nic.in Diisobutylaluminium hydride (DIBAL-H) is also used to reduce both nitriles and esters to aldehydes. ncert.nic.in Furthermore, organic amines have been shown to catalyze the formation of p-methyl benzaldehyde from the self-condensation of acetaldehyde. nih.gov

Table 1: Overview of Catalytic Systems in Substituted Benzaldehyde Synthesis

| Catalyst System | Reaction Type | Substrate(s) | Reference |

|---|---|---|---|

| Palladium catalyst / Aluminum hemiaminal | Cross-coupling | Weinreb amides, Organolithium reagents | acs.orgacs.org |

| Oxodiperoxo molybdenum | Oxidation | Methyl/alkylarenes | organic-chemistry.org |

| NaClO/TEMPO/Co(OAc)2 | Benzylic Oxidation | Alkyl arenes | organic-chemistry.org |

| Copper catalyst | Aerobic Oxidative Decarboxylation | Phenylacetic acids | organic-chemistry.org |

| Vanadium-centered MOF (MIL-100(V)) | Aerobic Oxidation | Benzyl alcohol | rsc.org |

| Diphenyl prolinol trimethylsilyl (B98337) ether (Organocatalyst) | Condensation/Aromatization | Acetaldehyde | nih.gov |

| Palladium on Barium Sulphate (Rosenmund) | Reduction | Acyl chlorides | ncert.nic.in |

| Stannous chloride (Stephen) | Reduction | Nitriles | ncert.nic.in |

| Chromyl chloride (Etard) | Oxidation | Methylbenzene | ncert.nic.in |

"Green Chemistry" Approaches in Related Aldehyde Synthesis

The principles of "green chemistry" are increasingly influencing the design of synthetic routes for aldehydes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Aerobic oxidation is often highlighted as a prime example of a green method because it is among the simplest, most affordable, and most environmentally sound routes for oxidizing alcohols. researchgate.net

One innovative approach uses gaseous nitrogen dioxide to quantitatively oxidize benzylic alcohols into aromatic aldehydes. nih.gov This process is considered sustainable because the gaseous byproducts are converted into nitric acid, effectively eliminating waste. nih.gov The use of environmentally friendly oxidants is a common theme; molecular oxygen and hydrogen peroxide are frequently employed as terminal oxidants in various catalytic systems. organic-chemistry.orgresearchgate.net For example, a molybdenum catalyst has been used in water with hydrogen peroxide, which is described as an "environmentally benign green oxidant". organic-chemistry.org

Alternative energy sources are also being harnessed. Mechanochemistry, a solid-state method that uses mechanical force to drive reactions, has been successfully applied to the allylation of aldehydes, reducing the need for solvents. nih.gov Similarly, visible-light-induced photocatalysis, using molecular oxygen as the green oxidant, represents another energy-efficient strategy. organic-chemistry.org

Atom economy—maximizing the incorporation of all materials from the reactants into the final product—is another core principle. This is exemplified by the ruthenium-catalyzed isomerization of propargyl alcohols into enones, which avoids the multiple steps and stoichiometric reagents of traditional methods. pnas.org These approaches collectively demonstrate a significant shift towards more sustainable and efficient chemical manufacturing. pnas.org

Table 2: Examples of "Green Chemistry" in Aldehyde Synthesis

| Green Chemistry Principle | Method/Reagent | Benefit | Reference |

|---|---|---|---|

| Waste Reduction | Gaseous nitrogen dioxide oxidation | Byproduct (nitric acid) is useful, no waste from the oxidizing agent. | nih.gov |

| Benign Oxidants | Molecular oxygen (O₂), Hydrogen peroxide (H₂O₂) | Avoids toxic heavy-metal oxidants; water is often the only byproduct. | organic-chemistry.orgresearchgate.net |

| Alternative Energy | Mechanochemistry (grinding/milling) | Reduces or eliminates the need for solvents and heat. | nih.gov |

| Alternative Energy | Visible-light photocatalysis | Uses a renewable energy source and often allows for milder reaction conditions. | organic-chemistry.org |

| Atom Economy | Ruthenium-catalyzed isomerization | Converts all atoms of the reactant into the product in a single step. | pnas.org |

| Green Solvents | Water | Avoids volatile organic compounds (VOCs). | nih.gov |

Large-Scale Preparative Research and Industrial Synthesis Considerations

Transitioning a synthesis from the laboratory bench to large-scale industrial production introduces a distinct set of challenges, including cost, safety, efficiency, and environmental impact. The commercial production of benzaldehyde often involves the liquid-phase oxidation of toluene (B28343) or the hydrolysis of benzal chloride. ncert.nic.inresearchgate.net However, these traditional methods can require harsh conditions like high temperatures and pressures, which may lead to the formation of byproducts and result in low yields. researchgate.net

For specific compounds like this compound, a direct two-step synthesis starting from p-hydroxybenzaldehyde has been reported. chembk.com While not explicitly detailed as a large-scale method, its simplicity is a key consideration for industrial applicability. Research into the large-scale preparation of related compounds, such as 2,4-dihydroxybenzaldehyde (B120756), provides further insight into scalable techniques, including variations of the Vilsmeier-Haack reaction. google.com

Ultimately, the suitability of a method for industrial production hinges on factors like simple operations, high yield, low cost, and the avoidance of expensive or hazardous catalysts and pressurized conditions. google.com The dehydrogenation of alcohols over heavy metal catalysts is another process considered suitable for industrial applications due to its efficiency with volatile alcohols. ncert.nic.in

Table 3: Comparison of Industrial and Scalable Synthesis Considerations

| Method | Key Features | Advantages for Large Scale | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Toluene Oxidation | Standard industrial process. | Utilizes an inexpensive starting material. | Requires high temperature/pressure; can have low selectivity. | researchgate.net |

| Hydrolysis of Benzal Chloride | Commercial manufacturing method. | Established process. | Involves halogenated intermediates. | ncert.nic.in |

| Phase-Transfer Catalysis (PTC) | Uses a catalyst to facilitate reaction between immiscible phases. | Milder conditions, potentially higher yields and selectivity. | Catalyst cost and separation may be factors. | researchgate.net |

| Combined Production | Oxidation of substituted toluene to yield aldehyde, alcohol, and acid. | Improved process economics by creating multiple products. | Requires complex separation of products. | patsnap.com |

| Dehydrogenation of Alcohols | Passing alcohol vapors over heavy metal catalysts. | Good for volatile alcohols; established industrial application. | Limited to volatile substrates; catalyst cost. | ncert.nic.in |

Chemical Reactivity and Transformation Studies of 2,3 Dichloro 4 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 2,3-dichloro-4-hydroxybenzaldehyde is a primary site for a variety of chemical reactions, including condensations, Schiff base formations, and redox transformations. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, a key step in many of these reactions.

Condensation Reactions with Carbonyl Compounds for Derivative Synthesis

Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are pivotal in carbon-carbon bond formation and the synthesis of a diverse range of derivatives from this compound.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. jocpr.com Specifically, it is the reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound without an α-hydrogen. jocpr.com This reaction is a cornerstone for synthesizing chalcones, which are precursors to flavonoids and other biologically significant molecules. nih.gov The general scheme involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base, typically an alkali metal hydroxide (B78521) like NaOH or KOH. nih.govbioline.org.br For instance, chalcone (B49325) derivatives have been synthesized by treating acetophenone and benzaldehyde derivatives in ethanol (B145695) with a 40% NaOH solution. nih.gov The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of chalcones. nih.gov The synthesis of various chalcones from substituted 2'-hydroxy-acetophenones and benzaldehydes has been achieved using aqueous KOH in ethanol. uni.lu

The Knoevenagel condensation is another vital reaction, involving the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group, catalyzed by a weak base like an amine. bioline.org.brnih.gov This reaction is versatile for creating α,β-unsaturated products. nih.gov Compounds with active methylene groups include malononitrile, cyanoacetic acid, and derivatives of malonic acid. nih.govnih.gov The reaction is typically followed by spontaneous dehydration. bioline.org.br For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol using piperidine (B6355638) as a base demonstrates a Knoevenagel condensation. nih.gov

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

| Reaction Type | Aldehyde | Carbonyl Compound | Catalyst | Product Type |

|---|---|---|---|---|

| Claisen-Schmidt | Substituted benzaldehydes | Substituted 2'-hydroxy-acetophenones | KOH/Ethanol | Chalcones |

| Claisen-Schmidt | Benzaldehyde derivatives | Acetophenone | NaOH/Ethanol | Chalcones |

| Knoevenagel | 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | α,β-Unsaturated adduct |

| Knoevenagel | Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | α,β-Unsaturated nitrile |

Schiff Base Formation and Related Transformations

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. mdpi.com This reaction is fundamental in the derivatization of this compound, leading to compounds with a wide array of applications. The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid. mdpi.comorganic-chemistry.org

The formation of the imine bond involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The stability of the resulting Schiff base can be enhanced by conjugation with the aromatic ring. A variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff bases. For instance, Schiff bases have been synthesized from salicylaldehyde (B1680747) derivatives and various amines under reflux conditions. researchgate.net

Table 2: General Conditions for Schiff Base Synthesis

| Aldehyde | Amine | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Primary Amine (aliphatic or aromatic) | Ethanol | Reflux | Schiff Base |

| Salicylaldehyde Derivatives | Various Amines | Ethanol | Reflux | Schiff Base |

| Aromatic Aldehydes | Amino-1,2,4-triazoles | Methanol (B129727) | Reflux or Ultrasound | Triazole-derived Schiff Base |

Reductive and Oxidative Conversions

The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction of the aldehyde group to a hydroxymethyl group (-CH₂OH) yields 2,3-dichloro-4-hydroxybenzyl alcohol. This transformation can be achieved using various reducing agents. While specific conditions for the reduction of this compound are not detailed in the provided search results, general methods for the reduction of aldehydes are well-established. For instance, the reduction of 4-hydroxybenzaldehyde (B117250) has been a subject of study, indicating the feasibility of such transformations on related structures. organic-chemistry.org

Oxidation of the aldehyde to a carboxylic acid leads to the formation of 2,3-dichloro-4-hydroxybenzoic acid. Numerous methods are available for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. nih.gov Reagents such as sodium perborate (B1237305) in acetic acid, or catalytic systems like N-hydroxyphthalimide (NHPI) with oxygen, have been effectively used for this purpose. nih.gov Another efficient method involves the use of Oxone as the oxidant. nih.gov The oxidation of various substituted benzaldehydes to carboxylic acids has been demonstrated with high efficiency. mdpi.com

Table 3: General Redox Transformations of Aromatic Aldehydes

| Transformation | Starting Material | Product | Reagents/Conditions |

|---|---|---|---|

| Reduction | Aromatic Aldehyde | Aromatic Alcohol | e.g., NaBH₄, H₂/catalyst |

| Oxidation | Aromatic Aldehyde | Carboxylic Acid | e.g., Oxone, Sodium perborate, NHPI/O₂ |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key reactive site, participating in reactions such as etherification and playing a crucial role in directing intermolecular interactions through hydrogen bonding.

Etherification and Protection Group Chemistry

The phenolic hydroxyl group can undergo etherification through O-alkylation, typically by reaction with an alkyl halide in the presence of a base. This reaction is important for modifying the properties of the molecule or for protecting the hydroxyl group during subsequent synthetic steps. The regioselective protection of hydroxyl groups in polyhydroxy benzaldehydes is a critical aspect of their synthetic chemistry. For instance, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been successfully protected with various protecting groups, including benzyl (B1604629) and substituted benzyl groups, by reacting it with the corresponding alkyl halide in the presence of a base like sodium bicarbonate in DMF. nih.govnih.gov Given the structural similarities, it is expected that the hydroxyl group of this compound can be similarly alkylated. The choice of protecting group is crucial and depends on the stability required for subsequent reaction conditions and the ease of its eventual removal.

Table 4: Examples of Regioselective O-Alkylation of a Hydroxybenzaldehyde

| Substrate | Alkyl Halide | Base/Solvent | Product |

|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃/DMF | 4-Benzyloxy-3-hydroxybenzaldehyde |

| 3,4-Dihydroxybenzaldehyde | 2,6-Dichlorobenzyl bromide | NaHCO₃/DMF | 4-(2,6-Dichlorobenzyloxy)-3-hydroxybenzaldehyde |

| 3,4-Dihydroxybenzaldehyde | 3,4-Dichlorobenzyl chloride | NaHCO₃/DMF | 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde |

Studies on Hydrogen Bonding Interactions (Intra- and Intermolecular)

Hydrogen bonding plays a significant role in the crystal packing and physical properties of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the oxygen atom of the aldehyde group, or between the hydroxyl group and an adjacent chlorine atom. In many ortho-hydroxyaryl Schiff bases and related aldehydes, a strong intramolecular O-H···N or O-H···O hydrogen bond is observed, which stabilizes a planar conformation. organic-chemistry.orgnih.gov For example, in 2,3,4-trihydroxybenzaldehyde (B138039), an intramolecular hydrogen bond is formed between the 2-hydroxy group and the aldehyde group. researchgate.netmdpi.com Similar interactions are expected in this compound, although the specific geometry will be influenced by the electronic and steric effects of the chlorine atoms. In the solid state, 3,5-dichloro-2-hydroxybenzaldehyde exhibits an intramolecular O-H···O hydrogen bond. researchgate.net

Intermolecular hydrogen bonding is also a key factor in the solid-state structure. The phenolic hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor, leading to the formation of dimers or extended networks. uni.lu In the crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde, molecules are linked by weak C-H···O intermolecular hydrogen bonds. researchgate.net The study of various substituted benzaldehydes has shown that weak C–H⋯O hydrogen bonds, along with other non-covalent interactions, play an important role in their supramolecular assembly. uni.lu

Aromatic Ring Functionalization and Substitution Patterns

The functionalization of the aromatic ring of this compound is complex due to the competing electronic effects of its substituents. The hydroxyl group is a powerful activating group, the chlorine atoms are deactivating, and the aldehyde group is strongly deactivating.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the substituents already present on the ring.

Phenols are highly susceptible to electrophilic aromatic substitution. nih.gov The hydroxyl (-OH) group is a potent activating group, meaning it increases the rate of reaction compared to benzene (B151609). It donates electron density into the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. nih.govyoutube.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the hydroxyl group, making the -OH group a strong ortho-, para-director. nih.govlibretexts.org The activating effect is so strong that reactions like halogenation can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. nih.govresearchgate.net

Halogens, while also being ortho-, para-directors, are deactivating groups due to their inductive electron withdrawal. In halogenated phenols, there is a competitive interplay between the activating hydroxyl group and the deactivating halogen(s). Generally, the powerful activating nature of the hydroxyl group dominates, and the ring remains reactive towards electrophiles, albeit less so than phenol (B47542) itself.

In the specific case of this compound, the molecule has the following substituents:

-OH (at C4): Strongly activating, ortho-, para-director.

-Cl (at C2 and C3): Deactivating, ortho-, para-directors.

-CHO (at C1): Strongly deactivating, meta-director.

The available positions for substitution are C5 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Preference |

| Aldehyde (-CHO) | C1 | Deactivating (Inductive & Resonance) | Meta (C3, C5) |

| Chlorine (-Cl) | C2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (C1, C6) |

| Chlorine (-Cl) | C3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (C1, C5) |

| Hydroxyl (-OH) | C4 | Activating (Resonance), Deactivating (Inductive) | Ortho, Para (C3, C5) |

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by the powerful ortho-directing hydroxyl group and is also a meta position relative to the deactivating aldehyde group. The C6 position is less favored as it is only weakly directed by the C2-chlorine and is sterically hindered by the adjacent aldehyde group.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate carbanion (Meisenheimer complex) that forms during the reaction. libretexts.orgchegg.com

The potential for this compound to undergo SNAr is influenced by its substituents:

Leaving Groups: The two chlorine atoms can serve as potential leaving groups.

Activating Group: The aldehyde (-CHO) group at C1 is a strong electron-withdrawing group.

Deactivating Group: The hydroxyl (-OH) group at C4 is an electron-donating group by resonance, which destabilizes the carbanion intermediate and thus deactivates the ring towards SNAr. In the presence of a base, it forms a phenoxide ion (-O⁻), which is an even more powerful electron-donating group, further inhibiting the reaction.

Despite the deactivating hydroxyl group, the presence of the aldehyde group provides activation. Nucleophilic aromatic substitutions are generally favored by electron-withdrawing substituents and disfavored by electron-donating ones. libretexts.org

The reactivity of the two distinct chlorine atoms in this compound towards nucleophilic substitution is not equal. The outcome of an SNAr reaction depends on which chlorine atom is a better leaving group, which is determined by the stability of the intermediate formed upon nucleophilic attack at that position.

Reactivity of C3-Cl: The chlorine atom at the C3 position is para to the electron-withdrawing aldehyde group at C1. A nucleophilic attack that displaces this chlorine would result in a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atom of the aldehyde group through resonance. This provides significant stabilization for the intermediate, making the C3-Cl more reactive.

Reactivity of C2-Cl: The chlorine atom at the C2 position is meta to the aldehyde group. The negative charge of the intermediate formed upon attack at this position cannot be delocalized onto the aldehyde group. Therefore, this intermediate is less stable, and the C2-Cl is significantly less reactive towards nucleophilic substitution.

This principle is demonstrated in similar systems, such as the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, where the chlorine at the position para to the strongly electron-withdrawing nitro group is selectively substituted. chegg.com Therefore, it is expected that in a nucleophilic substitution reaction, the chlorine at C3 of this compound would be preferentially displaced. Studies on dihalogenated molecules often show that displacing a second halogen is more difficult than the first. nih.gov

| Halogen Position | Position Relative to -CHO | Intermediate Stabilization by -CHO | Expected Reactivity in SNAr |

| C2-Cl | Meta | No | Low |

| C3-Cl | Para | Yes | High |

Photochemical Transformation and Degradation Pathways

Chlorinated aromatic compounds can enter the environment through various pathways, including as by-products of water disinfection processes. nih.gov Their persistence and potential transformation into other harmful compounds are of environmental concern. nih.govosti.gov

Based on this model, a probable photochemical degradation pathway for this compound would likely involve:

Homolytic C-Cl Bond Cleavage: Absorption of UV light could lead to the breaking of one of the carbon-chlorine bonds to form a phenyl radical and a chlorine radical.

Radical Reactions: The resulting aryl radical could then participate in a series of reactions with water, oxygen, and other species to form hydroxylated and other degradation products.

Further Degradation: The aldehyde group and the second chlorine atom could undergo subsequent photochemical or radical-induced transformations, leading to further fragmentation of the molecule and eventual mineralization.

The presence of the hydroxyl group would likely influence the reaction kinetics and the nature of the intermediate products compared to simple chlorobenzaldehydes.

Design, Synthesis, and Exploration of 2,3 Dichloro 4 Hydroxybenzaldehyde Derivatives

Synthesis of Novel Heterocyclic Systems Incorporating the 2,3-Dichloro-4-hydroxyphenyl Moiety

The 2,3-dichloro-4-hydroxyphenyl group has been successfully integrated into various heterocyclic systems, leading to the generation of compounds with diverse and interesting properties.

Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives often involves the reaction of an anthranilic acid derivative with a suitable reagent. For instance, 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone can be converted to the corresponding 2,3-disubstituted quinazolinone. derpharmachemica.com The amino group of 2-aminoquinazolinone can be condensed with aromatic aldehydes, such as 2,4-dichlorobenzaldehyde (B42875) and 4-hydroxybenzaldehyde (B117250), to yield Schiff base derivatives. derpharmachemica.com This general strategy can be adapted to incorporate the 2,3-dichloro-4-hydroxyphenyl moiety.

A general synthetic route to quinazolinone derivatives involves the condensation of 2-aminobenzamide (B116534) with various aldehydes or ketones. capes.gov.br This reaction can be performed under mild conditions, for example, using a catalytic amount of ammonium (B1175870) chloride in ethanol (B145695) at room temperature, to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields. capes.gov.br

Table 1: Examples of Quinazolinone Synthesis Reactions

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminoquinazolinone, 2,4-Dichlorobenzaldehyde | Ethanol, reflux | 6,8-Dibromo-3-[(2,4-dichlorobenzylidene)amino]-2-methylquinazolin-4(3H)-one | derpharmachemica.com |

| 2-Aminoquinazolinone, 4-Hydroxybenzaldehyde | Ethanol, reflux | 6,8-Dibromo-3-[(4-hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one | derpharmachemica.com |

Thiazolidinone Derivatives

Thiazolidinones are another important class of heterocyclic compounds. The synthesis of thiazolidinone derivatives often proceeds through a multi-component reaction involving an aldehyde, an amine, and a mercaptoacetic acid derivative. For example, new 4-thiazolidinone (B1220212) derivatives can be prepared from 2-amino-6-methoxy-benzothiazole. nih.gov

A common method for synthesizing 4-thiazolidinones involves the reaction of a Schiff base with thioglycolic acid. orientjchem.org The Schiff bases themselves are typically formed by the condensation of an amine with an aldehyde. orientjchem.org This approach allows for the introduction of the 2,3-dichloro-4-hydroxyphenyl group by using 2,3-dichloro-4-hydroxybenzaldehyde in the initial condensation step.

The synthesis of 5-substituted thiazolidin-4-ones can be achieved through a Knoevenagel condensation of a thiazolidin-4-one with an aromatic aldehyde. nih.gov

Table 2: Synthesis of Thiazolidinone Derivatives

| Starting Material | Reaction Steps | Product | Reference |

|---|---|---|---|

| 2-Amino-6-methoxy-benzothiazole | 1. Reaction with 2-chloro pyridine-3-carboxylic acid. 2. Formation of Schiff bases with various aldehydes. 3. Cyclization with thioglycolic acid. | 4-Thiazolidinone derivatives | nih.gov |

| 4-Hydroxybenzaldehyde | 1. Etherification. 2. Condensation with aromatic diamines to form Bis-Schiff bases. 3. Cyclization with thioglycolic acid. | Bis-1,3-thiazolidin-4-one derivatives | orientjchem.org |

Other Heterocyclic Compounds

The versatility of this compound extends to the synthesis of other heterocyclic systems. For instance, it can be a precursor for creating azo-pyrazoline compounds. A one-pot, three-component synthesis has been reported for the preparation of new azo-pyrazoline compounds derived from 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde. researchgate.net This methodology could be adapted using a derivative of this compound.

Furthermore, isoxazole-containing compounds have been synthesized from substituted hydroxybenzaldehydes. researchgate.net Esters of 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids with various hydroxybenzaldehydes can be condensed with aromatic amines to form Schiff bases, which can then be reduced to the corresponding amines. researchgate.net

Curcumin (B1669340) Analogs and Related Polyphenolic Structures

Curcumin, a natural polyphenol, has attracted significant interest for its biological activities. However, its therapeutic potential is limited by poor bioavailability. This has led to the synthesis of numerous curcumin analogs with improved properties. The 2,3-dichloro-4-hydroxyphenyl moiety can be incorporated into curcumin-like structures to potentially enhance their activity.

The synthesis of curcumin analogs typically involves a condensation reaction between a diketone (like 2,4-pentanedione) and one or two equivalents of a substituted benzaldehyde (B42025). unc.edu A common method is the Pedersen synthesis, which uses boric anhydride (B1165640) to direct the aldol (B89426) condensation to the terminal carbons of the diketone. unc.edu

Researchers have synthesized a variety of curcumin analogs, including those with heterocyclic rings and different substituents on the phenyl rings, to establish structure-activity relationships. unc.edu The introduction of the 2,3-dichloro-4-hydroxyphenyl group could be a strategy to modulate the electronic and steric properties of the resulting analog. For instance, 4-arylidene curcumin analogs have shown potent anticancer activities. nih.gov

Table 3: General Synthetic Strategies for Curcumin Analogs

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldol Condensation | Acetone, Substituted Benzaldehyde | NaOH, Cetyltrimethylammonium bromide | 1,5-Diphenyl-1,4-pentadien-3-ones | unc.edu |

| Pedersen Synthesis | 2,4-Pentanedione, Substituted Benzaldehyde | Boric anhydride, n-butylamine | Symmetric curcumin analogs | unc.edu |

Ligand Design and Coordination Chemistry Based on the Compound

The presence of the hydroxyl and aldehyde groups, along with the chloro substituents, makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. The oxygen atoms of the hydroxyl and carbonyl groups can act as coordination sites for metal ions.

Schiff bases derived from this compound can form stable complexes with various metal ions. For example, Schiff bases derived from salicylaldehyde (B1680747) (a related hydroxybenzaldehyde) and its derivatives are well-known to coordinate with metal ions through the phenolic oxygen and the imine nitrogen atoms. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The chloro groups in the 2,3-dichloro-4-hydroxyphenyl moiety would be expected to influence the electron density at the coordination sites and thus the stability and reactivity of the metal complexes.

Development of Fine Chemicals and Functional Materials from the Compound

Beyond its applications in medicinal chemistry, this compound is a valuable building block for the synthesis of fine chemicals and functional materials. Its derivatives can be used as intermediates in the production of more complex molecules.

For example, the selective functionalization of the hydroxyl and aldehyde groups can lead to a variety of intermediates. The hydroxyl group can be etherified or esterified, while the aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation. This allows for the creation of a diverse library of compounds with tailored properties.

The incorporation of the 2,3-dichloro-4-hydroxyphenyl moiety into polymers or other materials could impart specific properties, such as thermal stability or flame retardancy, due to the presence of the halogen atoms.

Medicinal Chemistry and Biological Activity Investigations of 2,3 Dichloro 4 Hydroxybenzaldehyde and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 2,3-Dichloro-4-hydroxybenzaldehyde have been a significant area of interest for the development of new antimicrobial agents. The core structure is often modified to create Schiff bases, chalcones, and hydrazones, which have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

The antibacterial potential of various derivatives of this compound has been explored. For instance, hydrazone derivatives with a 2,4-dichloro substitution pattern have demonstrated significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.

Specifically, one study highlighted two hydrazones with a 2,4-dichloro moiety that were active against Staphylococcus aureus, Campylobacter fetus, Proteus mirabilis, and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be 12.5 μg/ml for Proteus mirabilis and 25 μg/ml for the other tested bacteria.

Table 1: Antibacterial Activity of Dichloro-substituted Hydrazone Derivatives

| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |

| Hydrazone with 2,4-dichloro moiety | Proteus mirabilis | 12.5 | |

| Hydrazone with 2,4-dichloro moiety | Staphylococcus aureus | 25 | |

| Hydrazone with 2,4-dichloro moiety | Campylobacter fetus | 25 | |

| Hydrazone with 2,4-dichloro moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | 25 |

Analogs such as 2,3-dihydroxybenzaldehyde (B126233) have also been investigated, showing antimicrobial activity against bovine mastitis caused by Staphylococcus aureus with a MIC50 of 500 mg/L. nih.gov

The exploration of antifungal properties has revealed that certain structural features in benzaldehyde (B42025) derivatives are crucial for their activity. For example, the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes has been found to increase their antifungal potency. nih.gov

Hydrazone derivatives containing a 2,4-dichloro moiety have also been shown to possess fungicidal activity. Studies have reported their effectiveness against various fungal strains with minimum fungicidal concentrations (MFCs) ranging from 25 μg/ml to 100 μg/ml.

Table 2: Antifungal Activity of Dichloro-substituted Hydrazone Derivatives

| Compound/Derivative | Test Organism | MFC (μg/mL) | Reference |

| Hydrazone with 2,4-dichloro moiety | Various Fungi | 25 - 100 |

The antimicrobial action of benzaldehyde derivatives is believed to occur through various mechanisms. One proposed mechanism for some benzaldehydes is the disruption of cellular antioxidation processes in fungi. nih.gov For certain bacterial strains, such as S. aureus, the mechanism of action for some hydroxybenzaldehyde derivatives involves targeting the cell membrane. nih.gov This leads to increased permeability and the release of intracellular components, ultimately causing bacterial cell death.

Anti-inflammatory and Immunomodulatory Effects (Based on Related Analogs)

While direct studies on the anti-inflammatory effects of this compound are scarce, research on its analogs provides valuable insights. For example, 4-hydroxybenzaldehyde (B117250) and its analog, 2,4-dihydroxybenzaldehyde (B120756), have demonstrated anti-inflammatory properties. researchgate.netbiomolther.org

These compounds have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages. researchgate.netbiomolther.org The inhibition of these pro-inflammatory mediators suggests a potential role in modulating inflammatory responses. For instance, 2,4-dihydroxybenzaldehyde (DHD) exhibited significant in vivo anti-inflammatory activity in mice. biomolther.org

Table 3: Anti-inflammatory Activity of Related Benzaldehyde Analogs

| Compound/Analog | Activity | Model | Reference |

| 4-Hydroxybenzaldehyde | Suppression of NO, iNOS, and COX-2 | LPS-activated RAW264.7 macrophages | researchgate.net |

| 2,4-Dihydroxybenzaldehyde (DHD) | Inhibition of exudate volume, leukocyte migration, and nitrite (B80452) content | Carrageenan-induced air pouch model in mice | biomolther.org |

Antioxidant Activity Assessment and Mechanisms

The antioxidant potential of dihydroxybenzaldehyde derivatives has been a subject of study, with findings indicating that the positioning of hydroxyl groups on the aromatic ring is a key determinant of their activity. wiserpub.com The antioxidant capacity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wiserpub.com

Studies on various hydroxybenzaldehydes have shown that their antioxidant activity is closely linked to their structure. For example, some dihydroxybenzaldehyde derivatives exhibit potent antioxidant activity, which is attributed to their ability to donate a hydrogen atom and stabilize the resulting radical through resonance. wiserpub.com In contrast, some non-substituted hydroxybenzaldehydes have shown negligible antioxidant activity in certain assays. researchgate.net

The mechanism of antioxidant action for these compounds primarily involves single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. wiserpub.com

Anti-angiogenic and Anti-nociceptive Activities (Based on Related Analogs)

Investigations into the anti-angiogenic and anti-nociceptive activities have been conducted on analogs of this compound, such as 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde. researchgate.netbiomolther.org

4-Hydroxybenzaldehyde has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay. biomolther.org Similarly, 2,4-dihydroxybenzaldehyde (DHD) demonstrated significant anti-angiogenic effects with an IC50 value of 2.4 μ g/egg in the CAM assay. biomolther.org

In terms of anti-nociceptive activity, both 4-hydroxybenzaldehyde and DHD have shown positive results in acetic acid-induced writhing tests in mice, indicating their potential to alleviate pain. researchgate.netbiomolther.org The proposed mechanism for these activities is linked to the downregulation of iNOS and/or COX-2. researchgate.netbiomolther.org

Table 4: Anti-angiogenic and Anti-nociceptive Activities of Related Benzaldehyde Analogs

| Compound/Analog | Activity | Assay/Model | Key Finding | Reference |

| 4-Hydroxybenzaldehyde | Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | Significant inhibition | biomolther.org |

| 2,4-Dihydroxybenzaldehyde (DHD) | Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | IC50 = 2.4 μ g/egg | biomolther.org |

| 4-Hydroxybenzaldehyde | Anti-nociceptive | Acetic acid-induced writhing test (mice) | Significant inhibition | researchgate.net |

| 2,4-Dihydroxybenzaldehyde (DHD) | Anti-nociceptive | Acetic acid-induced writhing test (mice) | Significant inhibition | biomolther.org |

Anticancer Potential and Cytotoxicity Evaluations

The investigation into the anticancer properties of halogenated benzaldehydes and their derivatives has revealed significant potential in inhibiting cancer cell growth through various mechanisms. The presence and positioning of chloro substituents on the benzaldehyde ring, in combination with other functional groups, play a pivotal role in the observed cytotoxic effects.

Derivatives of this compound have been evaluated for their ability to suppress the proliferation of various human cancer cell lines. Studies on related chlorinated compounds demonstrate dose-dependent growth inhibition. For instance, the compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), which shares the dichlorinated structural motif, has shown significant anti-tumor activities against both androgen-dependent and androgen-independent prostate cancer cell lines. nih.gov The inhibitory concentrations (IC50) were determined to be 1 µM for LNCaP and PC-3 cells, and 3 µM for CWR-22 and DU-145 cells, highlighting its potent antiproliferative effects. nih.gov

Another related compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), also induced dose-dependent growth inhibition in malignant T-cell lines, including HTLV-1 positive (C91-PL, HuT-102) and negative (CEM, Jurkat) cells. nih.gov The primary mechanism for this inhibition was found to be the induction of apoptosis. nih.gov Similarly, certain chlorinated benzaldehyde derivatives have exhibited nanomolar potency against hematological tumor cells like Jurkat and Namalwa. researchgate.net These findings underscore the potential of chlorinated aromatic aldehydes as a scaffold for developing new antiproliferative agents.

Table 1: Cytotoxicity of DCDMNQ against Prostate Cancer Cell Lines

| Cell Line | Type | IC50 (µM) |

| LNCaP | Androgen-Dependent | 1 |

| CWR-22 | Androgen-Dependent | 3 |

| PC-3 | Androgen-Independent | 1 |

| DU-145 | Androgen-Independent | 3 |

| HS-5 | Normal Bone Marrow | 10 |

Source: nih.gov

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy due to its frequent overexpression and mutation in various cancers, leading to uncontrolled cell proliferation and survival. nih.gov Small molecule tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and downstream signaling. nih.gov

Compounds featuring a chlorinated aniline (B41778) or anilinoquinazoline (B1252766) structure have been successfully developed as EGFR inhibitors. For example, Canertinib (CI-1033) is a 3-chloro-4-fluoro-4-anilinoquinazoline compound that acts as an irreversible pan-EGFR family TKI. nih.gov It works by alkylating a specific cysteine residue within the ATP binding pocket of EGFR family receptors, leading to their permanent inactivation. nih.gov The strategic placement of chlorine atoms on the inhibitor's structure is crucial for its binding affinity and inhibitory activity. This highlights a key mechanism through which dichlorinated benzaldehyde derivatives could exert their anticancer effects—by serving as pharmacophores that interact with and inhibit critical signaling proteins like EGFR. The modulation of such pathways can lead to cell cycle arrest and apoptosis, as observed with compounds like DCQ, which upregulated p53 and p21 protein levels and downregulated the anti-apoptotic Bcl-2α protein. nih.gov

Other Pharmacological Screening (e.g., Anticonvulsant, CNS Depressant, Sedative-Hypnotic)

Beyond anticancer research, derivatives of benzaldehydes and related structures have been explored for a range of other pharmacological activities. Specifically, screening for effects on the central nervous system (CNS) has yielded promising results.

In studies involving Michael addition products of various chemical structures, selected compounds were screened for muscle relaxant, anticonvulsant, and sedative properties. nih.govkoreascience.kr For example, compounds designated as 13a and 13c demonstrated the highest anticonvulsant activity in established pharmacological models, with their efficacy compared to the standard drug phenobarbital (B1680315) sodium. nih.govkoreascience.kr Furthermore, compound 13c was also found to have the most significant potentiation of phenobarbital-induced sleep in mice, indicating a sedative-hypnotic effect. nih.govkoreascience.kr

Another study focused on derivatives of 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-(benz-1,3-oxazine) investigated their sedative activity. nih.gov The hydrochloride salt of the 6-amino derivative of this structure, referred to as A350, was specifically noted for its sedative properties in animal models. nih.gov These findings suggest that the incorporation of a chlorinated moiety into various heterocyclic and acyclic scaffolds can lead to significant CNS depressant effects, including anticonvulsant and sedative-hypnotic actions.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate how specific functional groups and their positions on the aromatic ring influence pharmacological effects.

The presence, number, and position of chlorine atoms on a molecule can dramatically alter its biological activity. eurochlor.org Empirically, it has been found that introducing chlorine into a biologically active molecule can substantially enhance its potency. researchgate.neteurochlor.org This enhancement is often attributed to several factors. The addition of chlorine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with lipophilic domains within target proteins or enzymes. researchgate.net

Furthermore, the strong electron-withdrawing inductive effect of chlorine can polarize adjacent parts of the molecule, potentially leading to stronger hydrophobic interactions with a receptor's binding site. researchgate.net The position of the chlorine substituent is also critical. For instance, in the degradation of polychlorinated biphenyls by bacteria, the reactivity pattern was highly dependent on the chlorine substitution pattern on the phenyl rings. researchgate.net In medicinal chemistry, this principle is used to optimize drug candidates; replacing a hydrogen atom with a chlorine atom at the right position can render a molecule more active or selective. eurochlor.org Conversely, in some cases, chlorination can also diminish or eliminate biological activity, demonstrating the complexity of its influence. eurochlor.org

The hydroxyl (-OH) and aldehyde (-CHO) groups are fundamental to the biological activity of hydroxybenzaldehydes. The aldehyde group, being a reactive carbonyl, is often a key site for interactions with biological macromolecules. ncert.nic.in Aldehydes can participate in nucleophilic addition reactions, which is a common mechanism in their biological interactions. ncert.nic.in The reactivity of the aldehyde group can, however, be modulated by other substituents on the benzene (B151609) ring. ncert.nic.in

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical approaches that aim to correlate the structural or property descriptors of chemical compounds with their biological activities or toxicities. ijnrd.org These models are fundamental in medicinal chemistry and environmental science for designing new molecules and assessing the risk of existing ones. ijnrd.orglongdom.org A QSAR model is developed by identifying molecular descriptors that represent variations in the chemical structure and using statistical methods to build a correlation with the observed biological endpoint. ecetoc.orgresearchgate.net

Prediction of Biological Activity

While specific QSAR studies exclusively focused on 2,3-Dichloro-4-hydroxybenzaldehyde are not extensively documented, the principles of QSAR are widely applied to similar compound classes to predict their biological activities. nih.gov For instance, QSAR analyses on various benzaldehyde (B42025) and phenolic derivatives help in identifying key structural features that govern their anticancer, antimicrobial, or other pharmacological effects. dovepress.comnih.gov

The process involves optimizing the 3D structure of the molecule and calculating various molecular descriptors. dovepress.com These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP). ijnrd.orgdovepress.com By creating a training set of compounds with known activities, a statistical model is generated. nih.gov This model can then be used to predict the activity of new or untested compounds like this compound. nih.gov For example, a QSAR study on xanthone derivatives identified net atomic charges, dipole moment, and logP as the most significant descriptors for cytotoxic activity. dovepress.com Such models provide a rational basis for designing more potent analogues.

Prediction of Environmental Fate and Transformation Rates

QSTR models are instrumental in predicting how chemicals like this compound will behave in the environment, including their persistence, bioaccumulation, and degradation pathways. ecetoc.org Halogenated aromatic compounds are of particular environmental concern, and computational models can estimate their fate. ufz.devliz.be

Modeling the environmental fate involves simulating processes such as transport between air, water, and soil, as well as transformation through biotic and abiotic degradation. researchgate.net For halogenated compounds, a key transformation process in anaerobic environments is microbial reductive dehalogenation. ufz.de Computational models can predict the regioselectivity of this process. Studies on other halogenated aromatics have shown that the removal of halogens is often governed by the partial charge of the halogen atom, with the least negative one being preferentially removed. ufz.de Such computational insights can help predict the degradation products of this compound and assess their potential environmental impact.

Correlation of Molecular Descriptors with Biological Endpoints

The foundation of any QSAR/QSTR model is the correlation between molecular descriptors and a biological or toxicological endpoint. researchgate.netirbbarcelona.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netspringernature.com They can be classified based on their dimensionality (1D, 2D, 3D) and the type of information they represent (e.g., constitutional, topological, quantum-chemical).

For halogenated hydroxybenzaldehydes, key descriptors likely to influence biological activity include:

LogP (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes.

Dipole Moment: Describes the polarity of the molecule, which is important for receptor-ligand interactions. dovepress.com

Atomic Charges: The distribution of charge within the molecule can indicate sites for electrostatic interactions or nucleophilic/electrophilic attack. dovepress.comresearchgate.net

Molecular Surface Area and Volume: Steric parameters that affect how the molecule fits into a receptor's binding site.

By establishing a statistically significant relationship between these descriptors and an endpoint (e.g., IC50 value for enzyme inhibition), a predictive model can be constructed. dovepress.com

| Descriptor Type | Example Descriptors | Significance |

|---|---|---|

| Hydrophobic | LogP | Governs membrane permeability and partitioning into fatty tissues. |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Influence electrostatic interactions, hydrogen bonding, and chemical reactivity. dovepress.com |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area | Determine the size and shape of the molecule, affecting its fit with a biological target. |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is crucial for predicting its interactions with biological targets. Conformational analysis aims to identify the stable low-energy arrangements (conformers) of the molecule.

While specific studies on this compound are limited, research on closely related isomers like 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde provides valuable insights. nih.gov Using ab initio methods such as Hartree-Fock (RHF) and Density Functional Theory (DFT) with the B3LYP functional, researchers have computed the stable conformers for these molecules. nih.gov For 2-chloro-3-hydroxybenzaldehyde, four distinct conformers were identified, arising from the relative orientations of the hydroxyl and aldehyde groups. nih.gov These studies also revealed the potential for dimerization through intermolecular O-H···O hydrogen bonds, which significantly affects their vibrational spectra. nih.gov Such analyses are critical for understanding how this compound might orient itself within a constrained environment like a protein's active site.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide fundamental information about the distribution of electrons in a molecule, which in turn determines its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly used for this purpose. mdpi.comresearchgate.net

For related compounds like 3-chloro-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde (B117250), DFT calculations (e.g., at the B3LYP level) have been used to compute the ground state energy, equilibrium structure, and harmonic vibrational frequencies. mdpi.comresearchgate.net These theoretical calculations help in the assignment of experimental infrared and Raman spectra. researchgate.net

Key parameters derived from electronic structure calculations include:

HOMO-LUMO Energy Gap: A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface. mdpi.com Electron-rich regions (negative potential), typically around electronegative atoms like oxygen, are susceptible to electrophilic attack, while electron-poor regions (positive potential), often around hydrogen atoms, are prone to nucleophilic attack. mdpi.com For 4-hydroxybenzaldehyde, MEP analysis shows electron-rich areas around the carbonyl oxygen and electron-poor areas around the hydroxyl hydrogen. mdpi.com This information is vital for predicting sites of interaction and chemical reactions.

Atomic Partial Charges: These values quantify the electron density around each atom, offering clues about the molecule's reactivity and intermolecular interactions. ufz.de

Studies on the degradation of chlorinated phenols have shown that their reactivity is closely linked to their electronic structure, highlighting the utility of these calculations in predicting transformation pathways. nih.gov

| Computational Method | Application | Information Gained |

|---|---|---|

| QSAR/QSTR | Prediction of biological activity and toxicity. longdom.org | Correlation between molecular structure and biological endpoints. |

| Conformational Analysis (DFT, RHF) | Identification of stable molecular geometries. nih.gov | Energetically favorable 3D structures and potential for dimerization. |

| Electronic Structure Calculations (DFT) | Prediction of reactivity and spectroscopic properties. researchgate.net | HOMO-LUMO gap, charge distribution (MEP), vibrational frequencies. mdpi.com |

| Molecular Docking | Modeling of ligand-receptor interactions. nih.gov | Binding affinity, binding pose, and key intermolecular interactions. |

Ligand-Receptor Interaction Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is essential in drug discovery for screening potential drug candidates and elucidating their mechanism of action. f1000research.comresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site (active site) is defined. The ligand, this compound, is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net

Docking studies on benzaldehyde derivatives have revealed key interactions that contribute to binding. nih.gov These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The hydroxyl and aldehyde groups of this compound are potential sites for hydrogen bonding.

Hydrophobic Interactions: Occur between the nonpolar aromatic ring of the ligand and hydrophobic amino acid residues in the receptor's binding pocket.

Halogen Bonds: The chlorine atoms on the benzaldehyde ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

By analyzing the top-ranked docking poses, researchers can hypothesize how this compound might inhibit a specific enzyme or modulate a receptor's function, providing a strong foundation for the design of in vitro and in vivo experiments.

Advanced Analytical Methodologies in the Research of 2,3 Dichloro 4 Hydroxybenzaldehyde

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a mass measurement with high accuracy (typically to within 5 ppm), HRMS can confirm the molecular formula of 2,3-Dichloro-4-hydroxybenzaldehyde (C₇H₄Cl₂O₂). The monoisotopic mass of this compound is calculated to be 189.9588 Da. uni.lu

In practice, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions of the analyte, which are then analyzed by a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. The resulting mass spectrum will show the molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Beyond identification, HRMS is crucial for assessing the purity of a sample. It can detect and identify impurities, even at trace levels, by their accurate mass. Predicted collision cross-section (CCS) values, which are dependent on the size and shape of the ion, can further aid in the confident identification of the compound and its potential isomers or degradation products when coupled with ion mobility spectrometry-mass spectrometry (IMS-MS).

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.96611 | 129.8 |

| [M+Na]⁺ | 212.94805 | 141.8 |

| [M-H]⁻ | 188.95155 | 132.5 |

| [M+NH₄]⁺ | 207.99265 | 150.8 |

| [M+K]⁺ | 228.92199 | 136.6 |

| [M+H-H₂O]⁺ | 172.95609 | 127.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in this compound can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aldehydic proton (CHO) is highly deshielded and would appear as a singlet at a chemical shift (δ) typically between 9.5 and 10.5 ppm. The hydroxyl proton (-OH) signal is also a singlet, with its chemical shift being variable depending on solvent and concentration, but generally appearing between 5 and 8 ppm. The aromatic region would show two doublets corresponding to the two protons on the benzene (B151609) ring, with their coupling constant reflecting their ortho relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 190 ppm. The carbon atoms attached to the chlorine and hydroxyl groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. The remaining aromatic carbons will appear in the typical range of 110-160 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CHO) | ~9.8 | ~188 |

| C2-Cl | - | ~125 |

| C3-Cl | - | ~128 |

| C4-OH | - | ~155 |

| C5-H | ~7.0 (d) | ~118 |

| C6-H | ~7.7 (d) | ~132 |

| OH | ~6.0 (s) | - |

Vibrational Spectroscopy (IR) for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would display several key absorption bands that confirm its structure. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹, while the C-H stretch of the aldehyde group gives rise to two weaker bands near 2750 and 2850 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound**

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aldehyde C-H | C-H stretch | 2720-2850 (two bands) |

| Aldehyde C=O | C=O stretch | 1680-1700 (strong) |

| Aromatic C=C | C=C stretch | 1450-1600 |

| C-Cl | C-Cl stretch | 600-800 |

Chromatographic Techniques for Separation and Quantification (HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures or for purity assessment. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose.

In a typical reversed-phase HPLC or UPLC method, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected by a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance (around 254 nm or 280 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the chromatographic peak is proportional to the concentration, allowing for accurate quantification.

UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller stationary phase particles. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for both quantification and confident identification of the compound, as well as any impurities, by their mass-to-charge ratio.

Table 4: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

X-ray Crystallography for Solid-State Structure Determination